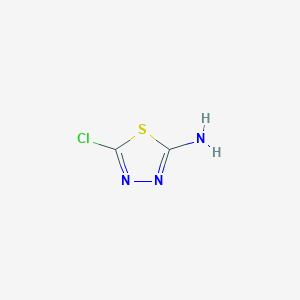
5-Chloro-1,3,4-thiadiazol-2-amine
Cat. No. B127521
CAS No.:
37566-40-8
M. Wt: 135.58 g/mol
InChI Key: OPGJORQBYBKWNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07208629B2
Procedure details


Piperidine (100 μl) was added to a solution of 2-amino-5-chloro-1,3,4-thiadiazole (50 mg) in ethanol (1 ml) and the mixture heated in a sealed vial at 70° C. for 6 hours The ethanol was evaporated from the cooled reaction under vacuum, the residue diluted with water and the solid product filtered off to give 2-amino-5-piperid-1-yl-1,3,4-thiadiazole.




Identifiers


|
REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[NH2:7][C:8]1[S:9][C:10](Cl)=[N:11][N:12]=1>C(O)C>[NH2:7][C:8]1[S:9][C:10]([N:1]2[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]2)=[N:11][N:12]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
100 μL
|
|
Type
|
reactant
|
|
Smiles
|
N1CCCCC1
|
|
Name
|
|
|
Quantity
|
50 mg
|
|
Type
|
reactant
|
|
Smiles
|
NC=1SC(=NN1)Cl
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was evaporated from the cooled reaction under vacuum
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the residue diluted with water
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the solid product filtered off
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1SC(=NN1)N1CCCCC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
